4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Catalog No.
S3253354
CAS No.
1216734-53-0
M.F
C23H25Cl2N3O3S
M. Wt
494.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-mor...

CAS Number

1216734-53-0

Product Name

4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

IUPAC Name

4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride

Molecular Formula

C23H25Cl2N3O3S

Molecular Weight

494.43

InChI

InChI=1S/C23H24ClN3O3S.ClH/c1-16(28)17-6-8-18(9-7-17)22(29)27(11-3-10-26-12-14-30-15-13-26)23-25-21-19(24)4-2-5-20(21)31-23;/h2,4-9H,3,10-15H2,1H3;1H

InChI Key

LIUMQMHIFGBXPB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl

solubility

not available

4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a complex organic compound characterized by its unique structural features. The compound consists of a benzamide backbone, which is substituted with an acetyl group and a chlorobenzo[d]thiazole moiety. The presence of the morpholinopropyl group adds to its molecular complexity, potentially influencing its biological activity and interaction properties. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various applications in medicinal chemistry and pharmacology.

The chemical reactivity of 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride can be attributed to its functional groups:

  • Acetyl Group: This group can undergo hydrolysis to yield acetic acid and the corresponding amine.
  • Chlorobenzo[d]thiazole Moiety: The chlorine atom can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Morpholinopropyl Group: This moiety can engage in reactions typical of amines, such as alkylation or acylation.

These reactions suggest potential pathways for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

Research indicates that compounds featuring thiazole rings, such as 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride, exhibit a range of biological activities. These include:

  • Anticancer Properties: Thiazole derivatives have shown promise in inhibiting the proliferation of cancer cells due to their ability to interfere with cellular signaling pathways.
  • Antimicrobial Activity: The compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticonvulsant Effects: Some thiazole-containing compounds have demonstrated anticonvulsant activity in preclinical models, suggesting potential use in neurological disorders.

The synthesis of 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride typically involves multiple steps:

  • Formation of the Thiazole Ring: Starting materials containing halogenated phenols and thiourea are reacted under acidic conditions to form the thiazole structure.
  • Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride.
  • Formation of the Benzamide: The acetylated thiazole is coupled with a suitable amine (in this case, morpholine) to form the benzamide linkage.
  • Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to yield the hydrochloride salt.

This multi-step synthesis allows for precise control over the final product's structure and properties.

4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride has several potential applications:

  • Pharmaceutical Development: As a candidate for drug development targeting cancer or infectious diseases.
  • Biochemical Research: Useful in studies exploring thiazole derivatives' mechanisms of action.
  • Chemical Probes: May serve as a tool for investigating biological pathways involving thiazoles.

Investigations into the interactions of 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride with biological targets are crucial for understanding its pharmacological profile:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins can provide insights into its efficacy and potential side effects.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes involved in disease processes can highlight therapeutic uses.
  • Cellular Uptake Studies: Understanding how efficiently the compound enters cells will inform its bioavailability and effectiveness.

Similar Compounds

Several compounds share structural similarities with 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride, each exhibiting distinct properties:

Compound NameStructureNotable Activity
4-Chloro-N-(1,3-thiazol-2-yl)benzamideC10H7ClN2OSAntimicrobial
N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamideC15H16ClN3O2SAnticancer
2-Amino-4-chlorobenzothiazoleC7H5ClN2SAntiproliferative

These compounds highlight the diversity within thiazole-containing derivatives while emphasizing the unique structural features and potential applications of 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride. Each compound's distinct substituents influence its biological activity and therapeutic potential.

Dates

Last modified: 08-19-2023

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